![molecular formula C16H16OSi B14671164 6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- CAS No. 51343-26-1](/img/structure/B14671164.png)
6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxa-3-silabicyclo[310]hexane, 3,3-diphenyl- is a unique organosilicon compound characterized by its bicyclic structure This compound is notable for its incorporation of silicon and oxygen atoms within a six-membered ring, which imparts distinct chemical properties and reactivity
Vorbereitungsmethoden
The synthesis of 6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- typically involves the reaction of 3,3-dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with N-benzyltriphenylphosphinimine. This reaction yields 1,3-butadiene and 2,2,4,4-tetramethyl-6-vinyl-1,3-dioxa-2,4-disilacyclohexane . The mechanism for the formation of the product involves the reaction of dimethylsilanone with 2,2-dimethyl-4-vinylsilaoxetane
Analyse Chemischer Reaktionen
6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond, forming silanes.
Substitution: The phenyl groups attached to the silicon atom can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include fluoride ions, which attack the silicon atom, resulting in the loss of isoprene or butadiene. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a model compound for studying silicon-oxygen interactions.
Biology: The compound’s unique structure makes it a subject of interest in the study of silicon-based life forms and biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the development of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- involves its interaction with various molecular targets and pathways. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. The phenyl groups attached to the silicon atom can undergo electrophilic aromatic substitution, leading to the formation of various derivatives . The compound’s reactivity is influenced by the electronic properties of the silicon and oxygen atoms, as well as the steric effects of the phenyl groups.
Vergleich Mit ähnlichen Verbindungen
6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- can be compared with other similar compounds, such as:
3,3-dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane: This compound lacks the phenyl groups, making it less stable and less reactive.
6-Oxa-3-germabicyclo[3.1.0]hexane: This compound contains a germanium atom instead of silicon, resulting in different reactivity and chemical properties.
Cyclopentane oxide: This compound has a similar bicyclic structure but lacks the silicon atom, making it less versatile in terms of chemical reactivity.
The uniqueness of 6-Oxa-3-silabicyclo[31
Eigenschaften
CAS-Nummer |
51343-26-1 |
|---|---|
Molekularformel |
C16H16OSi |
Molekulargewicht |
252.38 g/mol |
IUPAC-Name |
3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C16H16OSi/c1-3-7-13(8-4-1)18(11-15-16(12-18)17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI-Schlüssel |
KNPKXKPDKQOPOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(O2)C[Si]1(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



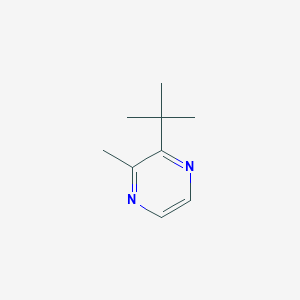
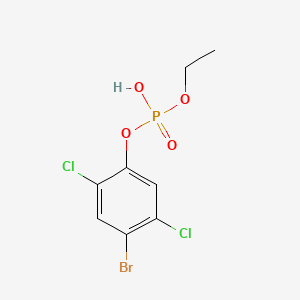


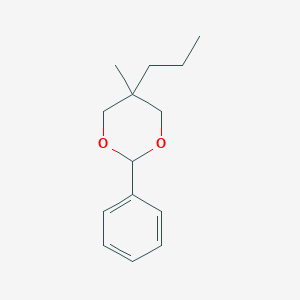
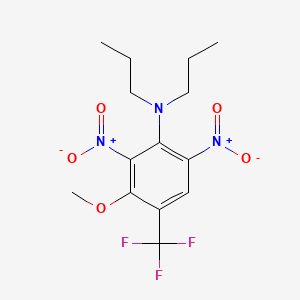

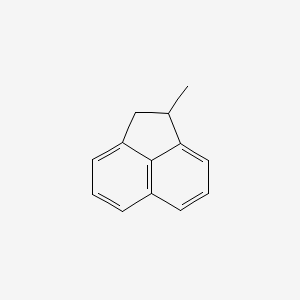
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
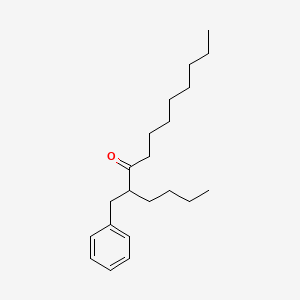
![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
